2,2,2-Trifluoroethyl allyl ether
Overview
Description
2,2,2-Trifluoroethyl allyl ether is a compound that can be synthesized through various chemical reactions involving alcohols and allyl-containing reagents. The presence of the trifluoroethyl group is significant due to its potential to influence the physical and chemical properties of the molecule, as well as its reactivity.
Synthesis Analysis
The synthesis of homoallyl ethers, which are structurally related to 2,2,2-trifluoroethyl allyl ether, can be achieved using bismuth triflate as a catalyst. This method allows for the conversion of aldehydes to homoallyl ethers through a one-pot synthesis involving either in situ generation of the acetal or a three-component synthesis . Additionally, the synthesis of trifluoromethyl group-containing enol ethers has been accomplished using a palladium-catalyzed reaction of trifluoroallylic carbonates with oxygen nucleophiles .
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroethyl allyl ether is not directly discussed in the provided papers. However, the structure of related compounds, such as trifluoromethyl group-containing enol ethers, suggests that the trifluoroethyl group would be attached to an oxygen atom, which in turn is connected to an allyl group . The presence of the trifluoroethyl group is likely to influence the electron distribution and steric hindrance within the molecule.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2,2,2-trifluoroethyl allyl ether include the formation of ethers from unsaturated aliphatic alcohols catalyzed by boron trifluoride etherate . This process can involve double-bond migration and allylic rearrangement. Furthermore, the cyclization of trifluorobut-3-en-2-oles into CF3-indenes indicates the potential for 2,2,2-trifluoroethyl allyl ether to undergo similar cyclization reactions under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-trifluoroethyl allyl ether are not explicitly detailed in the provided papers. However, the synthesis of related trifluoromethanesulfonates and their reactions with alcohols suggest that the trifluoroethyl group can significantly enhance the reactivity of the molecule, making it a good leaving group in substitution reactions . The presence of the trifluoroethyl group is also expected to increase the molecule's lipophilicity and potentially lower its boiling point due to the electronegative nature of fluorine atoms.
Scientific Research Applications
Synthesis and Chemical Reactions
- 2,2,2-Trifluoroethyl allyl ether is involved in the synthesis of various trifluoromethanesulfonates and reacts with alcohols to form corresponding ethers without skeletal rearrangement (Beard, Baum, & Grakauskas, 1973).
- It is used in chemoselective allylation of acetals in ionic liquids catalyzed by trimethylsilyl trifluoromethanesulfonate, providing a green alternative to dichloromethane for allylations (Zerth, Leonard, & Mohan, 2003).
- The compound participates in Williamson ether synthesis and Claisen rearrangement, important for teaching undergraduate laboratory ether chemistry (Sanford, Lis, & McPherson, 2009).
Advanced Organic Synthesis
- Allyl trifluoroethyl ethers undergo efficient dehydrofluorination/metallation, serving as precursors for a range of difluoroenol silanes and stannanes in organic synthesis (Garayt & Percy, 2001).
- Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates, including allylic ethers, have been explored for creating C-C, C-N, and C-O bonds in a more environmentally benign manner (Butt & Zhang, 2015).
Applications in Polymer Science
- Allyl ether-functional polycarbonates, including those with 2,2,2-trifluoroethyl allyl ether, have been used in the development of non-polyether polymer electrolytes for solid-state Li batteries. These electrolytes exhibit improved mechanical stability, molecular flexibility, and ionic conductivity (Mindemark, Imholt, Montero, & Brandell, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-3-9-4-5(6,7)8/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCQEKRIPQPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165014 | |
Record name | 2,2,2-Trifluoroethyl allyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl allyl ether | |
CAS RN |
1524-54-5 | |
Record name | 3-(2,2,2-Trifluoroethoxy)-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1524-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl allyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl allyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1524-54-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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